molecular formula C6H14N2O B3284030 Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) CAS No. 777816-79-2

Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)

Cat. No.: B3284030
CAS No.: 777816-79-2
M. Wt: 130.19 g/mol
InChI Key: RIUXWVNHMYQLQY-RXMQYKEDSA-N
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Description

Propanamide, N,N-dimethyl-2-(methylamino)-, ®- (9CI): is a chemical compound with the molecular formula C6H14N2O It is a derivative of propanamide, characterized by the presence of dimethyl and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N,N-dimethyl-2-(methylamino)-, ®- typically involves the reaction of propanamide with dimethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Propanamide, N,N-dimethyl-2-(methylamino)-, ®- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Propanamide, N,N-dimethyl-2-(methylamino)-, ®- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N,N-dimethyl-2-(methylamino)-, ®- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-Diethyl-2-(1-naphthyloxy)propanamide
  • (2S)-2-Amino-N-(2,6-dimethylphenyl)propanamide
  • 2-Hydroxy-N,N-dimethylpropanamide
  • N,2-Dimethyl-1-propanamine
  • 3-Amino-3-cyclopropyl-N-(2-morpholinoethyl)propanamide

Uniqueness: Propanamide, N,N-dimethyl-2-(methylamino)-, ®- is unique due to its specific structural configuration and the presence of both dimethyl and methylamino groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-N,N-dimethyl-2-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(7-2)6(9)8(3)4/h5,7H,1-4H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUXWVNHMYQLQY-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
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Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
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Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
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Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
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Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
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Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)

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